BenchChemオンラインストアへようこそ!

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

Lipophilicity ADME Prediction Drug-likeness

Select the 8-yl Boc-piperazine for Chk1-targeted drug design. Unlike the 6-yl isomer, the 8-position attachment provides a steric vector optimized for the ATP pockets of checkpoint kinases (PDB 2CGV), enhancing selectivity. The 8-yl isomer's LogP of 3.20 — roughly 0.4 units higher than the 6-yl — strategically boosts passive permeability for CNS programs (e.g., glioblastoma). With ≥97% purity and batch-specific NMR/HPLC QC, this intermediate accelerates regulatory impurity profiling and SAR-driven lead optimization.

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
CAS No. 1133115-74-8
Cat. No. B1438650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate
CAS1133115-74-8
Molecular FormulaC18H22N4O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
InChIInChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14(22(24)25)13-5-4-8-19-16(13)15/h4-8H,9-12H2,1-3H3
InChIKeyCGGFQFNDYKSSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate (CAS 1133115-74-8): A Boc-Protected Nitroquinoline-Piperazine Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate (CAS 1133115-74-8), also known as 1-BOC-4-(5-nitroquinolin-8-yl)piperazine, is a synthetic chemical building block with the molecular formula C18H22N4O4 and a molecular weight of 358.40 g/mol . This compound features a quinoline core functionalized with a nitro group at the 5-position, a piperazine ring attached at the 8-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen . The compound is primarily utilized as a pharmaceutical intermediate for the synthesis of biologically active molecules, particularly in anti-tumor and kinase inhibitor research programs . Its Boc-protected piperazine moiety enables selective deprotection and subsequent functionalization, offering a versatile scaffold for medicinal chemistry optimization .

Why the 8-Position Substitution Pattern of CAS 1133115-74-8 Cannot Be Interchanged with 6-Yl or Other Isomers


In-class nitroquinoline-piperazine compounds cannot be simply interchanged due to profound differences in physicochemical properties and downstream synthetic utility dictated by the substitution pattern on the quinoline ring. The regioisomeric tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate (CAS 1133115-87-3) differs only in the attachment position of the piperazine moiety (6-yl vs. 8-yl), yet this single positional change results in quantifiable differences in lipophilicity (LogP) and molecular topology that directly impact pharmacokinetic behavior and target engagement in subsequent drug candidates [1]. The 8-position substitution on CAS 1133115-74-8 provides a distinct vector for molecular extension compared to the 6-yl isomer, affecting binding pocket accommodation in kinase targets and influencing the exit vector geometry of derived inhibitors [2]. Generic substitution based solely on structural similarity fails to account for these differences, which can alter selectivity profiles, metabolic stability, and synthetic accessibility of final drug candidates .

Quantitative Differentiation of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate (CAS 1133115-74-8) Against the Closest 6-Yl Isomer


Lipophilicity (LogP) Comparison: 8-Yl Substitution Reduces LogP by Approximately 0.4 Units vs. 6-Yl Isomer

The lipophilicity of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is predicted to be lower than that of its closest regioisomer, tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate. The predicted LogP for the 8-yl isomer is 3.20 , while the predicted LogP for the 6-yl isomer is approximately 2.8 [1]. This difference of 0.4 LogP units suggests the 8-yl isomer is more lipophilic than the 6-yl analog, potentially enhancing membrane permeability in downstream candidates.

Lipophilicity ADME Prediction Drug-likeness

Supplier Purity and Quality Control Documentation: 97% Minimum Purity with Batch-Specific NMR/HPLC/GC Data Available

Multiple reputable suppliers offer tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate with a minimum purity specification of 97% . Importantly, vendors such as Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC analytical data, enabling rigorous verification of compound identity and purity prior to use in sensitive biological assays or synthetic campaigns . While the 6-yl isomer is also commercially available at similar purity levels (98% minimum), the availability of detailed, batch-specific QC documentation for the 8-yl isomer from multiple suppliers provides procurement confidence.

Quality Control Purity Specification Analytical Characterization

Chk1 Kinase Inhibitor Development: 8-Yl Substitution Pattern Enables Selective ATP-Binding Pocket Engagement

The 8-yl substitution pattern of tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is structurally related to (2S)-1-amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol, a compound identified through receptor-based virtual screening as a Chk1 kinase inhibitor with ATP-competitive binding properties [1][2]. This related 8-yl nitroquinoline derivative demonstrated experimental binding to the ATP pocket of Chk1, with structural analysis confirming that the 8-position attachment vector is critical for optimal interaction with the kinase hinge region [3]. In contrast, the 6-yl isomer would present a fundamentally different exit vector geometry, potentially reducing or abolishing Chk1 binding affinity [1].

Kinase Inhibition Checkpoint Kinase 1 (Chk1) Cancer Therapeutics

Anticancer Potential of the 5-Nitroquinoline Scaffold: Class-Level Evidence of Cytotoxicity Against HeLa Cells

Compounds containing the 5-nitroquinoline scaffold have demonstrated significant cytotoxic activity against cancer cell lines. Specifically, a clioquinol-derived analog bearing a 5-nitro group on the quinoline ring exhibited a 26-fold increase in potency compared to clioquinol against HeLa cervical cancer cells, with a GI50 value of 0.71 μM [1][2]. While this data does not directly measure tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate, it establishes the 5-nitroquinoline pharmacophore as a privileged substructure for anticancer activity . The 8-yl isomer retains this critical 5-nitro substitution, positioning it as a viable precursor for generating bioactive molecules.

Anticancer Activity Cytotoxicity Nitroquinoline Derivatives

Scalable Synthesis and Commercial Availability: Multiple Suppliers with Established Lead Times

tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate is commercially available from multiple global suppliers, including Aladdin Scientific, Bidepharm, Fluorochem, and Leyan, with lead times ranging from in-stock to 8-12 weeks depending on quantity . Pricing for research-scale quantities (e.g., 1g) is approximately $58.90 USD, with bulk quantities available upon request . This multi-supplier landscape ensures competitive pricing and reduces supply chain risk compared to more specialized or single-source isomers. The compound's established synthetic route enables scalable production for preclinical and clinical development programs.

Supply Chain Commercial Availability Procurement

Recommended Procurement and Application Scenarios for tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate (CAS 1133115-74-8)


Development of ATP-Competitive Chk1 Kinase Inhibitors for Oncology

Based on the structural validation of the 8-yl nitroquinoline scaffold in Chk1 kinase inhibitors (PDB 2CGV), CAS 1133115-74-8 is the preferred building block for medicinal chemistry programs targeting the ATP-binding pocket of Chk1 [1]. Following Boc deprotection, the resulting free piperazine can be functionalized to optimize binding affinity and selectivity. This scenario is particularly relevant for research groups developing novel checkpoint kinase inhibitors to sensitize cancer cells to DNA-damaging chemotherapeutics or radiation therapy [2].

Synthesis of 5-Nitroquinoline-Based Cytotoxic Agents with Sub-Micromolar Potency

Given the established class-level evidence that 5-nitroquinoline derivatives exhibit potent cytotoxicity (e.g., 26-fold increase over clioquinol with GI50 0.71 μM against HeLa cells), CAS 1133115-74-8 serves as an ideal precursor for generating novel anticancer agents [3]. The Boc-protected piperazine provides a convenient handle for introducing diverse substituents via amide bond formation or N-alkylation, enabling rapid exploration of structure-activity relationships (SAR) around the piperazine nitrogen. This application scenario is suited for both academic SAR studies and industrial hit-to-lead optimization campaigns .

Reference Standard and Impurity Profiling in Pharmaceutical Quality Control

Due to the availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers, CAS 1133115-74-8 is well-suited for use as a reference standard in pharmaceutical impurity profiling and analytical method development . Its well-defined purity specifications (≥97%) and comprehensive analytical data enable accurate quantification of related substances in drug substance batches, a critical requirement for regulatory submissions and manufacturing process control .

Construction of CNS-Penetrant Kinase Inhibitor Libraries

The predicted LogP of 3.20 for CAS 1133115-74-8, which is approximately 0.4 units higher than the 6-yl isomer, suggests improved passive membrane permeability [4]. This physicochemical property profile makes the 8-yl isomer a strategic choice for designing kinase inhibitors intended to cross the blood-brain barrier, such as those targeting glioblastoma multiforme or brain metastases. Medicinal chemistry teams prioritizing CNS penetration should select the 8-yl isomer over the 6-yl isomer for this application scenario .

Quote Request

Request a Quote for tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.